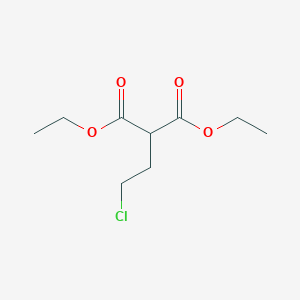
diethyl 2-(2-chloroethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-chloroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-chloroethyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 2-chloroethyl chloride to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-chloroethyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for nucleophilic substitution reactions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted malonic ester.
Hydrolysis: The major products are the corresponding carboxylic acids.
Decarboxylation: The major product is the substituted monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-chloroethyl)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of diethyl 2-(2-chloroethyl)propanedioate involves its conversion to reactive intermediates through nucleophilic substitution and other reactions. The enolate ion generated from the compound can participate in various chemical transformations, leading to the formation of new carbon-carbon bonds and other functional groups . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (3-chloropropyl)malonate: Similar in structure but with a different alkyl chain length.
Tris (2-chloroethyl)-orthoformate: Contains multiple chloroethyl groups but differs in its core structure.
Uniqueness
Diethyl 2-(2-chloroethyl)propanedioate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
18719-42-1 |
|---|---|
Molekularformel |
C9H15ClO4 |
Molekulargewicht |
222.66 g/mol |
IUPAC-Name |
diethyl 2-(2-chloroethyl)propanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZBNRVCJGKAZEQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
Key on ui other cas no. |
18719-42-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















